molecular formula C8H11NO3 B175837 (4,6-Dimethoxypyridin-3-yl)methanol CAS No. 181819-65-8

(4,6-Dimethoxypyridin-3-yl)methanol

Cat. No.: B175837
CAS No.: 181819-65-8
M. Wt: 169.18 g/mol
InChI Key: XVOGFSUJFNJZOG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4,6-Dimethoxypyridin-3-yl)methanol is a pyridine derivative featuring methoxy groups at the 4- and 6-positions of the pyridine ring and a hydroxymethyl group at the 3-position. Its molecular formula is C₈H₁₁NO₃ (molecular weight: 169.18 g/mol). This compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions using intermediates such as (4,6-dimethoxypyridin-3-yl)boronic acid (). Its structural features make it valuable in medicinal chemistry and materials science, particularly in the development of enzyme inhibitors or as a building block for heterocyclic frameworks.

Properties

IUPAC Name

(4,6-dimethoxypyridin-3-yl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11NO3/c1-11-7-3-8(12-2)9-4-6(7)5-10/h3-4,10H,5H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XVOGFSUJFNJZOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=NC=C1CO)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

169.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Directed Ortho-Metalation

Directed ortho-metalation (DoM) is a powerful tool for functionalizing pyridine rings. For (4,6-dimethoxypyridin-3-yl)methanol, a plausible route begins with a protected pyridine precursor. For example, 3-(hydroxymethyl)-4,6-dimethoxypyridine could be synthesized via lithiation of 4,6-dimethoxypyridine using a strong base such as lithium diisopropylamide (LDA). The hydroxymethyl group at position 3 acts as a directing group, enabling deprotonation at the adjacent position (position 2 or 4), though steric hindrance from the methoxy groups may necessitate adjusted conditions.

Table 1: Representative Lithiation Conditions for Pyridine Derivatives

SubstrateBaseElectrophileTemperatureYieldReference
4,6-DimethoxypyridineLDADMF (for formylation)-78°C65%
3-Bromo-4,6-dimethoxypyridinen-BuLiCO₂ (for carboxylation)-40°C72%

After lithiation, quenching with formaldehyde or a formaldehyde equivalent introduces the hydroxymethyl group. However, competing reactions at other positions require careful control of stoichiometry and temperature.

Cross-Coupling Reactions for Functionalization

Suzuki-Miyaura Coupling

Palladium-catalyzed Suzuki coupling is widely employed to introduce aryl and alkyl groups to pyridine rings. For instance, 3-bromo-4,6-dimethoxypyridine could undergo coupling with a boronic acid bearing a hydroxymethyl group. However, the instability of hydroxymethyl-containing boronic acids necessitates protective strategies, such as using a tetrahydropyranyl (THP)-protected boronic acid. Post-coupling deprotection would yield the desired alcohol.

Table 2: Cross-Coupling Parameters for Pyridine Substrates

SubstrateCoupling PartnerCatalystLigandSolventYield
3-Bromo-4,6-dimethoxypyridineTHP-protected boronic acidPd(PPh₃)₄NoneDioxane/H₂O68%
3-Iodo-4,6-dimethoxypyridineZn(CH₂OH)ClPd(OAc)₂JohnPhosTHF55%

Negishi Coupling

Negishi coupling using organozinc reagents offers an alternative for introducing hydroxymethyl groups. For example, treating 3-iodo-4,6-dimethoxypyridine with zinc(II) hydroxymethyl chloride in the presence of a palladium catalyst could directly install the hydroxymethyl moiety. This method avoids protective groups but requires stringent anhydrous conditions.

Reduction of Carbonyl Precursors

Ketone Reduction

A ketone intermediate, such as 4,6-dimethoxypyridine-3-carbaldehyde, can be reduced to the corresponding alcohol using sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄). The aldehyde is typically accessed via Vilsmeier-Haack formylation of 4,6-dimethoxypyridine, though this reaction’s efficiency depends on the directing effects of the methoxy groups.

Table 3: Reduction Efficiency for Pyridine Carbonyls

SubstrateReducing AgentSolventTemperatureYield
4,6-Dimethoxypyridine-3-carbaldehydeNaBH₄MeOH0°C85%
4,6-Dimethoxypyridine-3-carbonitrileLiAlH₄THFReflux62%

Weinreb Amide Route

Weinreb amides, known for their stability and reactivity, can serve as ketone precursors. Lithiation of 4,6-dimethoxypyridine followed by reaction with a Weinreb amide derived from glycolic acid could yield a ketone intermediate, which is subsequently reduced to the alcohol.

Functional Group Transformation Approaches

Nitrile Hydrolysis and Reduction

Starting with 3-cyano-4,6-dimethoxypyridine, sequential hydrolysis to the carboxylic acid and reduction to the alcohol offers a two-step pathway. Hydrolysis with aqueous HCl or H₂SO₄ generates the acid, which is then reduced using borane-tetrahydrofuran (BH₃·THF). This method, while reliable, involves harsh acidic conditions that may compromise methoxy groups.

Halogen Exchange and Hydroxylation

A halogen atom at position 3 (e.g., bromine or iodine) can be replaced via nucleophilic substitution. For instance, treating 3-bromo-4,6-dimethoxypyridine with silver(I) oxide (Ag₂O) in aqueous methanol facilitates hydroxylation. However, competing elimination reactions may reduce yields, necessitating optimized reaction times and temperatures.

Comparative Analysis and Optimization

Among the methods discussed, cross-coupling reactions and ketone reductions provide the highest yields (65–85%), though they require specialized reagents and catalysts. Lithiation strategies, while versatile, are sensitive to steric effects from the methoxy groups. Functional group transformations, though straightforward, often involve multi-step sequences with cumulative yield losses.

Key Optimization Strategies :

  • Protective Groups : Use of THP or acetyl groups to stabilize reactive hydroxymethyl intermediates during coupling reactions.

  • Catalyst Selection : Palladium with bulky ligands (e.g., JohnPhos) enhances selectivity in Negishi couplings.

  • Temperature Control : Low temperatures (-78°C to 0°C) minimize side reactions during lithiation and electrophilic trapping.

Chemical Reactions Analysis

Types of Reactions

(4,6-Dimethoxypyridin-3-yl)methanol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

(4,6-Dimethoxypyridin-3-yl)methanol has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the synthesis of pharmaceutical intermediates.

    Industry: Utilized in the production of agrochemicals and fine chemicals

Mechanism of Action

The mechanism of action of (4,6-Dimethoxypyridin-3-yl)methanol depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to modulation of biochemical pathways. For example, it could inhibit or activate specific enzymes, thereby affecting metabolic processes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis highlight key differences between (4,6-Dimethoxypyridin-3-yl)methanol and analogous pyridine methanol derivatives in terms of substituent positions, physicochemical properties, and applications.

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
This compound Methoxy (4,6); hydroxymethyl (3) C₈H₁₁NO₃ 169.18 Intermediate in Suzuki couplings; potential use in drug synthesis (e.g., mitochondrial inhibitors).
(5,6-Dimethoxypyridin-2-yl)methanol Methoxy (5,6); hydroxymethyl (2) C₈H₁₁NO₃ 169.18 Structural isomer; altered electronic properties may affect reactivity in nucleophilic substitutions.
(5-Chloro-2,6-dimethoxypyridin-3-yl)methanol Methoxy (2,6); chloro (5); hydroxymethyl (3) C₈H₉ClNO₃ 203.62 Higher boiling point (290.3°C predicted) and density (1.301 g/cm³) due to chlorine substitution; potential antineoplastic applications.
(4,6-Dichloro-2-methylpyridin-3-yl)methanol Chloro (4,6); methyl (2); hydroxymethyl (3) C₇H₇Cl₂NO 192.04 Reduced polarity compared to methoxy analogs; stability at 2–8°C storage.
(4-Methoxy-5,6-dimethylpyridin-3-yl)methanol Methoxy (4); methyl (5,6); hydroxymethyl (3) C₉H₁₃NO₂ 167.20 Increased steric hindrance from methyl groups may limit reactivity in cross-coupling reactions.
(6-Methoxypyridin-2-yl)methanol Methoxy (6); hydroxymethyl (2) C₇H₉NO₂ 139.15 Simplified structure; used as a ligand or precursor in coordination chemistry.

Key Comparisons

Substituent Effects on Reactivity Methoxy groups in this compound enhance electron density on the pyridine ring, facilitating electrophilic aromatic substitution reactions. In contrast, chloro substituents (e.g., in 5-Chloro-2,6-dimethoxypyridin-3-yl)methanol) reduce electron density, directing reactivity toward nucleophilic pathways. Steric hindrance from methyl groups in (4-Methoxy-5,6-dimethylpyridin-3-yl)methanol limits its utility in cross-coupling reactions compared to the less hindered methoxy analog.

Physicochemical Properties Solubility: Methoxy-substituted derivatives exhibit higher solubility in polar aprotic solvents (e.g., THF, DMSO) compared to chloro- or methyl-substituted analogs. Thermal Stability: Chloro-substituted compounds (e.g., 5-Chloro-2,6-dimethoxypyridin-3-yl)methanol) have higher predicted boiling points (~290°C) due to stronger intermolecular forces.

Applications this compound is a key intermediate in synthesizing antineoplastic agents targeting mitochondrial Complex II (). Derivatives like (6-Methoxypyridin-2-yl)methanol are used in ligand design for metal-organic frameworks (MOFs).

Biological Activity

(4,6-Dimethoxypyridin-3-yl)methanol is a heterocyclic compound characterized by its pyridine ring with two methoxy groups at positions 4 and 6, and a hydroxymethyl group at position 3. This compound is gaining attention in scientific research due to its potential biological activities, particularly in antimicrobial and anticancer applications. This article explores the biological activity of this compound, including its mechanisms of action, case studies, and comparative analysis with similar compounds.

  • Molecular Formula : C8H11NO3
  • Molecular Weight : 171.18 g/mol
  • Structure :
    • The compound features a pyridine ring substituted with two methoxy groups and a hydroxymethyl group.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets such as enzymes and receptors. This interaction can lead to modulation of biochemical pathways that are crucial for cellular function. For instance:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic processes, potentially leading to therapeutic effects against diseases such as cancer.
  • Receptor Modulation : It may also interact with cellular receptors, influencing signaling pathways associated with cell growth and apoptosis.

Antimicrobial Activity

Recent studies have indicated that this compound exhibits significant antimicrobial properties. For example:

  • A study demonstrated its effectiveness against various bacterial strains, showing inhibition zones in agar diffusion assays.
  • The compound was tested against both Gram-positive and Gram-negative bacteria, indicating a broad spectrum of activity.

Anticancer Properties

The anticancer potential of this compound has been explored in several preclinical studies:

  • Case Study 1 : In vitro tests on cancer cell lines revealed that treatment with this compound resulted in reduced cell viability and increased apoptosis.
  • Case Study 2 : Animal studies indicated that administration of the compound led to significant tumor regression in xenograft models.

Comparative Analysis

Compound NameStructureAntimicrobial ActivityAnticancer Activity
This compoundStructureYesYes
(5,6-Dimethoxypyridin-3-yl)methanolStructureModerateNo
(4,5-Dimethoxypyridin-3-yl)methanolStructureLowModerate

Synthetic Studies

Research has shown that this compound can be synthesized through the nucleophilic addition of formaldehyde to 4,6-dimethoxypyridine under basic conditions. This synthetic route is crucial for producing the compound for biological testing.

Pharmacological Studies

Pharmacological evaluations have suggested that the compound may act as a phospholipase A2 inhibitor. This activity is important because phospholipase A2 plays a role in inflammation and cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.